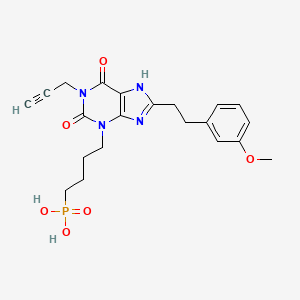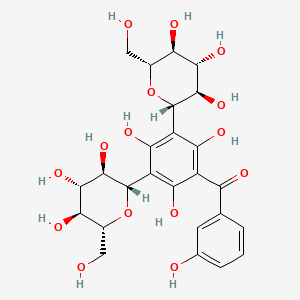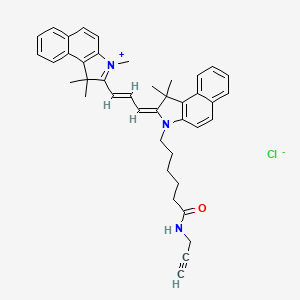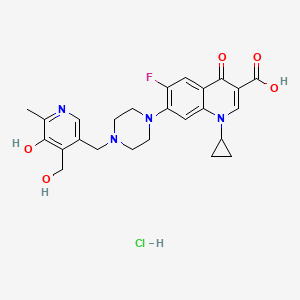
Antibacterial agent 154
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 154: is a fluoroquinolone derivative known for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. This compound has shown significant effectiveness in vivo, particularly in a mouse model of staphylococcal sepsis . It is a promising candidate in the fight against bacterial infections due to its potent antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 154 involves multiple steps, starting with the preparation of the fluoroquinolone core. The process typically includes the following steps:
Formation of the Fluoroquinolone Core: This involves the cyclization of a suitable precursor, often using a combination of heating and catalytic agents.
Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and potency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Antibacterial agent 154 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the fluoroquinolone core, potentially enhancing its antibacterial activity.
Reduction: Reduction reactions can be used to alter specific substituents, affecting the compound’s overall properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the fluoroquinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of the fluoroquinolone core, each with unique antibacterial properties.
科学研究应用
Antibacterial agent 154 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone derivatives and their synthesis.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of Antibacterial agent 154 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
相似化合物的比较
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Uniqueness: Antibacterial agent 154 stands out due to its enhanced efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in antibacterial therapy. Its unique structural modifications provide it with superior binding affinity to bacterial enzymes, resulting in potent antibacterial activity even at lower concentrations .
属性
分子式 |
C25H28ClFN4O5 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H |
InChI 键 |
BSAHOJNWLNCMAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
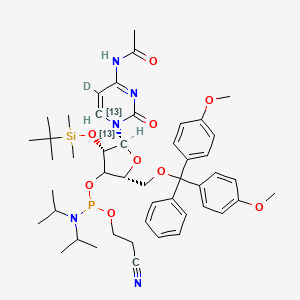
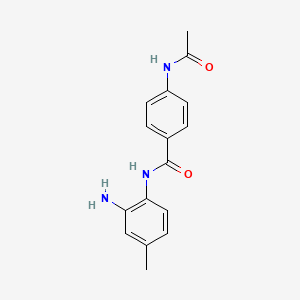

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
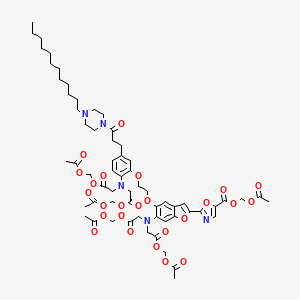
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
